3-{(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE is a complex organic compound known for its diverse applications in scientific research. This compound features a benzotriazinone core linked to a piperazine ring substituted with a dimethylphenyl group. Its unique structure makes it a valuable molecule in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE typically involves multiple steps. One common method includes the reaction of 2,3-dimethylphenylpiperazine with a suitable acylating agent to form an intermediate, which is then cyclized to produce the final benzotriazinone compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically conducted under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile
Uniqueness
Compared to similar compounds, 3-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE stands out due to its unique benzotriazinone core and the specific substitution pattern on the piperazine ring
Properties
Molecular Formula |
C22H25N5O2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-[(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C22H25N5O2/c1-15-7-6-10-20(16(15)2)25-11-13-26(14-12-25)21(28)17(3)27-22(29)18-8-4-5-9-19(18)23-24-27/h4-10,17H,11-14H2,1-3H3/t17-/m0/s1 |
InChI Key |
RGIQYVWDAHUWDM-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)[C@H](C)N3C(=O)C4=CC=CC=C4N=N3)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(C)N3C(=O)C4=CC=CC=C4N=N3)C |
Origin of Product |
United States |
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